molecular formula C9H13BrN2 B566929 (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine CAS No. 1289385-04-1

(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine

Cat. No.: B566929
CAS No.: 1289385-04-1
M. Wt: 229.121
InChI Key: AQEKUJFBABSCRI-UHFFFAOYSA-N
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Description

(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine is a chemical compound that belongs to the class of substituted pyridines It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and an isopropyl-amine group attached to the 3rd position via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine typically involves the bromination of pyridine derivatives followed by amination. One common method involves the bromination of 3-pyridinemethanol to obtain (6-Bromo-pyridin-3-yl)methanol, which is then subjected to reductive amination with isopropylamine under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products Formed

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of de-brominated pyridine derivatives.

Scientific Research Applications

(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl-amine group play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine is unique due to its specific substitution pattern and the presence of the isopropyl-amine group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(6-bromopyridin-3-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-7(2)11-5-8-3-4-9(10)12-6-8/h3-4,6-7,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEKUJFBABSCRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693757
Record name N-[(6-Bromopyridin-3-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289385-04-1
Record name N-[(6-Bromopyridin-3-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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